molecular formula C22H24N2O3 B4619064 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-morpholinyl)-1-propanone

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-morpholinyl)-1-propanone

Cat. No. B4619064
M. Wt: 364.4 g/mol
InChI Key: LQADPUCTZOSOFT-UHFFFAOYSA-N
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Description

"2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-morpholinyl)-1-propanone" belongs to a class of organic compounds known for their complex molecular structures, involving multiple functional groups. These include hydroxy, ketone, indole, phenyl, and morpholinyl groups. Compounds of this nature often exhibit significant biological activities and are of interest in synthetic organic chemistry for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks like bromo-phenyl-propanones, ethanolamine, and various solvents through cyclization reactions, reduction, and acidification processes. For instance, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent by cyclization reaction, reduction, and acidification, showing the kind of complex synthetic routes that might be involved (Tan Bin, 2011).

Molecular Structure Analysis

Molecular and crystal structures of synthesized compounds reveal the spatial arrangement of atoms and the molecular geometry, often confirmed by techniques such as IR, ^1H NMR, MS technology, and X-ray crystallography. For example, the molecular structure of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was studied, providing insight into the conformational and spatial characteristics essential for understanding the chemical behavior of complex organic molecules (S. Fatma et al., 2017).

Scientific Research Applications

Synthetic Routes and Chemical Analysis

  • A study described the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, emphasizing the advantages of the synthetic route, including ease of operation, short reaction time, and high yield. This example illustrates the synthetic strategies that might be applicable to related compounds, including the one (Tan Bin, 2011).

Biological Activities and Applications

  • Research on 2,2,4-substituted morpholines reported the design of compounds with various biological activities, including analgesic and anti-inflammatory properties. These findings suggest potential biomedical applications for similarly structured compounds (E. Rekka & P. Kourounakis, 2010).

Chemical Reactions and Mechanisms

  • A study highlighted the efficient synthesis of 3-aryl-3-hydroxy-2-(1H-indol-3-yl)-1-phenyl-1-propanone via the cleavage of epoxides with indole promoted by ultrasound irradiation. This research presents a methodological insight into reactions that could be relevant to synthesizing or modifying compounds like the one (Ji-tai Li, Ming-Xuan Sun, Ying Yin, 2010).

Material Science and Photophysical Properties

  • The construction of lanthanide/inorganic/organic hybrid materials using a molecular precursor that could coordinate to lanthanide ions and form an inorganic Si-O network is discussed. This research could inform the development of materials with novel photophysical properties, potentially applicable to compounds with similar functional groups (J. Liu & B. Yan, 2008).

properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-6-8-16(9-7-15)20(24-10-12-27-13-11-24)22(26)21(25)18-14-23-19-5-3-2-4-17(18)19/h2-9,14,20,22-23,26H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADPUCTZOSOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-morpholinyl)-1-propanone
Reactant of Route 2
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-morpholinyl)-1-propanone
Reactant of Route 3
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-morpholinyl)-1-propanone
Reactant of Route 4
Reactant of Route 4
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-morpholinyl)-1-propanone
Reactant of Route 5
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-morpholinyl)-1-propanone
Reactant of Route 6
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-morpholinyl)-1-propanone

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